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Compound of Interest

Compound Name:
3-Phenylmethanesulfonyl-

propionic acid

Cat. No.: B1274670 Get Quote

A comprehensive guide for researchers and drug development professionals on the predicted

physicochemical and ADMET properties of 3-(Phenylsulfonyl)propionic acid, benchmarked

against related molecules and the established drug, Ibuprofen.

This guide provides a detailed in-silico analysis of 3-(Phenylsulfonyl)propionic acid, a

compound of interest in chemical synthesis and potentially for pharmaceutical applications.[1]

By leveraging computational models, we can predict its drug-like properties, offering valuable

insights early in the research and development process. This approach facilitates a more

targeted and efficient investigation of new chemical entities.

For a robust comparison, 3-(Phenylsulfonyl)propionic acid is evaluated alongside two

structurally related compounds: 3-phenylpropionic acid and benzenesulfonic acid. Furthermore,

the widely-used nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen is included as a

benchmark, providing a reference point for key pharmacokinetic and physicochemical

parameters.

Comparative Physicochemical Properties
The fundamental physicochemical properties of a compound govern its behavior in biological

systems. The table below summarizes key experimental and predicted values for 3-

(Phenylsulfonyl)propionic acid and its comparators.
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Property

3-
(Phenylsulfony
l)propionic
acid

3-
Phenylpropion
ic acid

Benzenesulfon
ic acid

Ibuprofen

Molecular

Formula
C₉H₁₀O₄S[1][2] C₉H₁₀O₂ C₆H₆O₃S[3] C₁₃H₁₈O₂

Molecular Weight

( g/mol )
214.24[1][2] 150.17 158.18[3] 206.28

Melting Point

(°C)
128-130[1][2] 47-49 50-53 75-78

Boiling Point (°C)
458.9 (Predicted)

[1][2][4]
280

185

(decomposes)
157 (at 4 mmHg)

LogP (Predicted) 0.935[5] 1.89 -1.2 3.97

pKa (Predicted) 3.85 ± 0.10[1][2] 4.78 -2.8 4.43

Solubility
Soluble in

methanol[1][2]

Slightly soluble in

water

Soluble in

water[3]

Practically

insoluble in water

In-Silico ADMET Prediction Workflow
The prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity

(ADMET) profile is a critical step in drug discovery. The following diagram illustrates a typical

in-silico workflow for this process.
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In-Silico ADMET Prediction Workflow
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In-Silico ADMET Prediction Workflow

Comparative In-Silico ADMET Profile
The following table presents a comparative overview of the predicted ADMET properties for the

selected compounds. These predictions are compiled from various in-silico models and

databases. It is important to note that these are computational estimations and should be

verified by experimental studies.
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ADMET
Property

3-
(Phenylsulfony
l)propionic
acid
(Predicted)

3-
Phenylpropion
ic acid
(Predicted)

Benzenesulfon
ic acid
(Predicted)

Ibuprofen
(Experimental/
Predicted)

Absorption

- Human

Intestinal

Absorption

Moderate to High High High

High (well-

absorbed orally)

[6]

- Caco-2

Permeability
Moderate Moderate to High Low High

Distribution

- Blood-Brain

Barrier Permeant
No Yes No Yes

- Plasma Protein

Binding
High Moderate Low

>99% (bound to

albumin)

Metabolism

- CYP2D6

Inhibitor
Likely Unlikely Unlikely Yes

- CYP3A4

Inhibitor
Likely Unlikely Unlikely Yes

Excretion

- Renal Excretion Likely Likely Likely Primarily renal

Toxicity

- AMES

Mutagenicity
Low Probability Low Probability Negative[7] Low Probability

- hERG Inhibition Low Probability Low Probability Low Probability Low Probability

- Hepatotoxicity Moderate

Concern

Low Concern Low Concern Risk of

hepatotoxicity
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with high doses

Methodologies for In-Silico Prediction
The in-silico data presented in this guide are derived from established computational models

and methodologies widely used in the field of drug discovery. A general overview of the

protocols is provided below.

1. Physicochemical Property Prediction:

LogP (Octanol-Water Partition Coefficient): This value, which indicates the lipophilicity of a

compound, is often predicted using atom-based or fragment-based methods. These

algorithms calculate the contribution of individual atoms or molecular fragments to the overall

LogP value.

pKa (Acid Dissociation Constant): pKa prediction is typically based on Quantitative Structure-

Property Relationship (QSPR) models that correlate the electronic properties and structural

features of a molecule with its acidity.

Solubility: Aqueous solubility is predicted using models that take into account factors such as

LogP, molecular weight, and hydrogen bonding capacity.

2. ADMET Prediction:

Absorption: Human Intestinal Absorption (HIA) and Caco-2 cell permeability are commonly

predicted using models trained on large datasets of experimentally determined values.

These models often utilize molecular descriptors such as polar surface area (PSA), LogP,

and the number of hydrogen bond donors and acceptors.

Distribution: Blood-Brain Barrier (BBB) penetration is predicted based on a combination of

factors including molecular size, lipophilicity, and the presence of specific functional groups

that can interact with transporters at the BBB. Plasma protein binding is estimated using

QSPR models that relate molecular features to binding affinity for plasma proteins like

albumin.
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Metabolism: Inhibition of cytochrome P450 (CYP) enzymes is predicted using machine

learning models (e.g., support vector machines or random forests) trained on known

inhibitors and non-inhibitors. These models identify structural motifs and physicochemical

properties associated with CYP inhibition.

Toxicity: Predictions for endpoints such as AMES mutagenicity (the potential to cause DNA

mutations) and hERG channel inhibition (a risk for cardiotoxicity) are typically made using

models that recognize toxicophores (substructures known to be associated with toxicity) and

QSAR models.

Concluding Remarks
The in-silico analysis of 3-(Phenylsulfonyl)propionic acid suggests it possesses

physicochemical properties that may be favorable for biological activity. Its predicted LogP and

pKa values fall within a range often associated with drug-like molecules. However, the

predicted inhibition of key metabolic enzymes (CYP2D6 and CYP3A4) warrants further

investigation, as this could lead to potential drug-drug interactions.

Compared to 3-phenylpropionic acid, 3-(Phenylsulfonyl)propionic acid is predicted to be less

lipophilic and a stronger acid. Benzenesulfonic acid, being a much stronger acid and less

lipophilic, serves as a contrasting example within this chemical space.

When benchmarked against Ibuprofen, 3-(Phenylsulfonyl)propionic acid shows some similar

predicted properties, but also key differences, particularly in its metabolic profile. The

established experimental data for Ibuprofen highlights the importance of validating these in-

silico predictions with robust laboratory and clinical studies.

This comparative guide underscores the utility of in-silico modeling in the early stages of drug

discovery and chemical research. The predictive data presented here for 3-

(Phenylsulfonyl)propionic acid provides a valuable foundation for guiding future experimental

work and making informed decisions about its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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